N-[5-(4-methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide
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Overview
Description
N-[5-(4-methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a methoxybenzyl group, a tetrahydrotriazine ring, and a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(4-methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide typically involves multiple steps:
Formation of the Methoxybenzyl Intermediate: The initial step involves the preparation of 4-methoxybenzyl chloride through the reaction of 4-methoxybenzyl alcohol with thionyl chloride.
Synthesis of the Tetrahydrotriazine Ring: The next step involves the cyclization of appropriate precursors to form the tetrahydrotriazine ring. This can be achieved through the reaction of an amine with formaldehyde and a nitrile under acidic conditions.
Coupling Reaction: The final step involves the coupling of the methoxybenzyl intermediate with the tetrahydrotriazine ring and benzenesulfonamide. This is typically achieved through a nucleophilic substitution reaction under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[5-(4-methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonamide moiety can be reduced to form a sulfinamide or sulfenamide.
Substitution: The benzenesulfonamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of sulfinamide or sulfenamide derivatives.
Substitution: Formation of substituted benzenesulfonamide derivatives.
Scientific Research Applications
N-[5-(4-methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of bacterial infections.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[5-(4-methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide involves its interaction with specific molecular targets. The compound is believed to inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-[5-(4-methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide: shares structural similarities with other sulfonamides such as sulfamethoxazole and sulfadiazine.
Sulfamethoxazole: Contains a similar sulfonamide moiety but differs in the substituents attached to the aromatic ring.
Sulfadiazine: Also contains a sulfonamide group but has a different heterocyclic ring structure.
Uniqueness
The uniqueness of This compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C17H20N4O3S |
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Molecular Weight |
360.4 g/mol |
IUPAC Name |
N-[3-[(4-methoxyphenyl)methyl]-2,4-dihydro-1H-1,3,5-triazin-6-yl]benzenesulfonamide |
InChI |
InChI=1S/C17H20N4O3S/c1-24-15-9-7-14(8-10-15)11-21-12-18-17(19-13-21)20-25(22,23)16-5-3-2-4-6-16/h2-10H,11-13H2,1H3,(H2,18,19,20) |
InChI Key |
XJSMWDQMIISJGM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CNC(=NC2)NS(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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